molecular formula C5H9ClO3 B12910153 1-Ethoxyethyl carbonochloridate CAS No. 61464-97-9

1-Ethoxyethyl carbonochloridate

Cat. No.: B12910153
CAS No.: 61464-97-9
M. Wt: 152.57 g/mol
InChI Key: LBIPGQKQEGEDRL-UHFFFAOYSA-N
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Description

1-Ethoxyethyl carbonochloridate is an organic compound with the molecular formula C5H9ClO3. It is a colorless liquid that is primarily used as a reagent in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various chemical intermediates.

Preparation Methods

1-Ethoxyethyl carbonochloridate can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethoxyethanol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. Industrial production methods often involve the use of continuous flow reactors to handle the toxic and corrosive nature of phosgene safely.

Chemical Reactions Analysis

1-Ethoxyethyl carbonochloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products. Common reagents include amines and alcohols.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-ethoxyethanol and hydrochloric acid.

    Reduction: It can be reduced to form 1-ethoxyethanol using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethoxyethyl carbonochloridate has several applications in scientific research:

    Chemistry: It is used as a reagent for introducing the ethoxyethyl protecting group in organic synthesis.

    Biology: It can be used in the modification of biomolecules for various biochemical studies.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-Ethoxyethyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in chemical synthesis.

Comparison with Similar Compounds

1-Ethoxyethyl carbonochloridate can be compared with other similar compounds such as:

    Ethyl chloroformate: Similar in structure but lacks the ethoxyethyl group.

    Benzyl chloroformate: Contains a benzyl group instead of an ethoxyethyl group.

    Chloroethyl chloroformate: Contains a chloroethyl group.

The uniqueness of this compound lies in its ethoxyethyl group, which provides different reactivity and selectivity compared to other chloroformates.

Properties

CAS No.

61464-97-9

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

IUPAC Name

1-ethoxyethyl carbonochloridate

InChI

InChI=1S/C5H9ClO3/c1-3-8-4(2)9-5(6)7/h4H,3H2,1-2H3

InChI Key

LBIPGQKQEGEDRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(=O)Cl

Origin of Product

United States

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